REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[N+:4]12[CH2:11][CH2:10][CH2:9][C:8]=1[CH2:7][CH2:6][CH2:5]2>O>[C:1]([C:8]12[CH2:9][CH2:10][CH2:11][N:4]1[CH2:5][CH2:6][CH2:7]2)#[N:2] |f:0.1|
|
Name
|
|
Quantity
|
0.191 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
1-azoniabicyclo[3.3.0]oct-1(5)-ene
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
[N+]1=2CCCC2CCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C12CCCN2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171 mg | |
YIELD: PERCENTYIELD | 93.3% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |